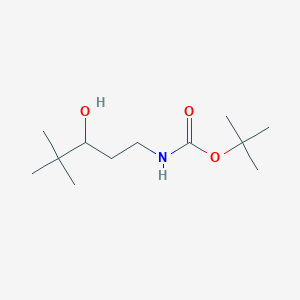
tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylpentyl chain, making it a versatile molecule in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-4,4-dimethylpentyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through distillation or recrystallization to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives.
科学研究应用
Chemistry: In synthetic chemistry, tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It can also be used to modify proteins and peptides for various biological studies.
Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to the active site or allosteric site. The hydroxy group and carbamate moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
- tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate
- tert-butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
- tert-butyl N-(3-hydroxy-4-sulfanylcyclohexyl)carbamate
Comparison:
- tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate: Similar structure but with different positioning of the hydroxy group, leading to different reactivity and applications.
- tert-butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate: Contains a cyclobutyl ring, which imparts different steric and electronic properties.
- tert-butyl N-(3-hydroxy-4-sulfanylcyclohexyl)carbamate: Contains a sulfanyl group, which can participate in different types of chemical reactions compared to the hydroxy group.
Conclusion
tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry. Its potential in scientific research and industrial applications continues to be explored, highlighting its significance in multiple fields.
属性
分子式 |
C12H25NO3 |
|---|---|
分子量 |
231.33 g/mol |
IUPAC 名称 |
tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)9(14)7-8-13-10(15)16-12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15) |
InChI 键 |
ARKDVYZCDXPKSU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CCNC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















